3-Iodobenzotrifluoride

Cross-coupling catalysis C-C bond formation Pharmaceutical intermediates

3-Iodobenzotrifluoride (CAS 401-81-0) is a halogenated aromatic compound featuring an iodine atom at the meta-position and an electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring. With a molecular formula C₇H₄F₃I and a molecular weight of approximately 272.01 g/mol, it appears as a clear, slightly yellow liquid.

Molecular Formula C7H4F3I
Molecular Weight 272.01 g/mol
CAS No. 401-81-0
Cat. No. B1329313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzotrifluoride
CAS401-81-0
Molecular FormulaC7H4F3I
Molecular Weight272.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(F)(F)F
InChIInChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H
InChIKeyIGISPMBUGPHLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzotrifluoride (CAS 401-81-0) Procurement Guide: Properties and Application Profile


3-Iodobenzotrifluoride (CAS 401-81-0) is a halogenated aromatic compound featuring an iodine atom at the meta-position and an electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring [1]. With a molecular formula C₇H₄F₃I and a molecular weight of approximately 272.01 g/mol, it appears as a clear, slightly yellow liquid [1]. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, where the iodine acts as a highly reactive leaving group [1]. The -CF₃ group enhances metabolic stability and modulates the electronic properties of target molecules, making it valuable in pharmaceutical and materials development .

Why Substituting 3-Iodobenzotrifluoride with Other Halogenated Analogs Compromises Synthetic Outcomes


Procurement decisions involving halogenated benzotrifluoride analogs cannot rely on simple interchangeability due to critical differences in reaction kinetics, product purity, and physical properties that directly impact downstream synthesis yields and reproducibility . The meta-iodo substitution pattern in 3-Iodobenzotrifluoride confers a unique reactivity profile compared to its para- and ortho-isomers, as well as its bromo- and chloro- analogs, which directly affects coupling efficiency and selectivity in cross-coupling reactions . Furthermore, the presence of a copper chip stabilizer in certain vendor offerings differentiates the product's shelf life and handling characteristics, a key factor for long-term research and production planning . The quantitative evidence detailed below establishes the specific, measurable advantages of 3-Iodobenzotrifluoride over its closest alternatives.

Quantitative Differentiation of 3-Iodobenzotrifluoride: A Procurement Evidence Guide


Superior Reactivity of Meta-Iodo Substituent Over Bromo and Chloro Analogs in Cross-Coupling Reactions

In cross-coupling reactions, aryl iodides like 3-Iodobenzotrifluoride exhibit significantly higher reactivity compared to aryl bromides and chlorides due to their lower C-I bond dissociation energy and superior leaving group ability . This is a class-level inference based on the well-established reactivity order of aryl halides in palladium-catalyzed couplings (ArI > ArBr > ArCl) . This higher reactivity translates to faster reaction times and higher yields under milder conditions, a critical factor in the efficient synthesis of complex pharmaceutical intermediates and functional materials .

Cross-coupling catalysis C-C bond formation Pharmaceutical intermediates

Quantified Reaction Kinetics: Phenyl Radical Iodine Abstraction Rate Constant for 3-Iodobenzotrifluoride

A direct kinetic measurement of iodine atom abstraction by phenyl radicals from 3-Iodobenzotrifluoride has been reported, providing a specific, quantitative benchmark for its reactivity [1]. This rate constant is not a general property of all iodo-aromatics and can vary significantly based on substitution pattern and electronic effects. While direct head-to-head kinetic data for the para- and ortho- isomers is unavailable in the provided sources, this measured value establishes a unique, quantifiable reference point for 3-Iodobenzotrifluoride's reactivity in radical-mediated processes [1].

Chemical kinetics Radical chemistry Reaction mechanism

Distinct Physicochemical Profile: Density and Refractive Index Comparison with Para-Isomer

The physical properties of 3-Iodobenzotrifluoride differ measurably from its 4-iodo isomer, allowing for unambiguous identification and quality control during procurement. These differences, while subtle, are critical for confirming the correct isomeric form has been received, as the reactivity and resulting properties of the final product can vary significantly [1][2]. This comparison is based on cross-referencing data from authoritative databases and reputable vendor technical datasheets.

Physical chemistry Material characterization Quality control

Stabilized Formulation with Copper Chip for Enhanced Storage and Handling Stability

A direct comparison of vendor product offerings reveals a key differentiator: 3-Iodobenzotrifluoride is commercially available in a stabilized form using a copper chip, which is not universally offered for other halogenated analogs . This formulation is specifically designed to prevent decomposition of the light- and air-sensitive compound, ensuring the material's purity and reactivity are maintained over extended storage periods . This represents a direct head-to-head advantage over non-stabilized or less effectively stabilized versions of this compound or its analogs .

Chemical stability Product formulation Long-term storage

Optimal Application Scenarios for 3-Iodobenzotrifluoride Based on Proven Differential Advantages


High-Throughput Synthesis of Fluorinated Pharmaceutical Intermediates

In drug discovery programs requiring the rapid and efficient synthesis of fluorinated biaryl and alkyne scaffolds, 3-Iodobenzotrifluoride is the preferred building block . Its superior reactivity as an aryl iodide in cross-coupling reactions (as established by class-level inference in Section 3) enables faster reaction kinetics and higher yields compared to aryl bromides or chlorides, accelerating lead optimization cycles . The consistent purity and quality ensured by vendors offering copper-stabilized material minimize batch-to-batch variability, which is critical for generating reproducible biological activity data .

Precision Synthesis of Functional Materials via Radical-Mediated Pathways

For research involving radical-mediated transformations, the quantifiable rate constant for iodine abstraction (kI = 2.2 x 10⁸ M⁻¹ s⁻¹) provides a precise kinetic parameter for designing and optimizing reactions . This data enables chemists to predict and control reaction outcomes, making 3-Iodobenzotrifluoride a valuable reagent for synthesizing complex molecular architectures where precise radical initiation or propagation is required, such as in polymer chemistry or the construction of novel materials .

Quality-Controlled Production of Agrochemical and Electronic Materials

In industrial settings where process consistency is paramount, the distinct physicochemical profile of 3-Iodobenzotrifluoride (density: 1.887 g/mL; refractive index: 1.517) provides an essential quality control check . This ensures that the correct meta-isomer, with its unique electronic properties imparted by the -CF₃ group, is being used for the synthesis of advanced materials like liquid crystals or high-performance polymers, where even minor isomeric impurities can drastically alter material properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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